Temporin-GHc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

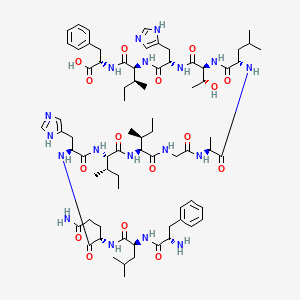

Molecular Formula |

C74H112N18O16 |

|---|---|

Molecular Weight |

1509.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C74H112N18O16/c1-13-41(8)59(91-72(105)61(43(10)15-3)90-68(101)54(32-48-34-77-37-80-48)86-65(98)51(26-27-57(76)94)83-66(99)52(28-39(4)5)85-64(97)50(75)30-46-22-18-16-19-23-46)70(103)79-36-58(95)82-44(11)63(96)84-53(29-40(6)7)67(100)92-62(45(12)93)73(106)87-55(33-49-35-78-38-81-49)69(102)89-60(42(9)14-2)71(104)88-56(74(107)108)31-47-24-20-17-21-25-47/h16-25,34-35,37-45,50-56,59-62,93H,13-15,26-33,36,75H2,1-12H3,(H2,76,94)(H,77,80)(H,78,81)(H,79,103)(H,82,95)(H,83,99)(H,84,96)(H,85,97)(H,86,98)(H,87,106)(H,88,104)(H,89,102)(H,90,101)(H,91,105)(H,92,100)(H,107,108)/t41-,42-,43-,44-,45+,50-,51-,52-,53-,54-,55-,56-,59-,60-,61-,62-/m0/s1 |

InChI Key |

UCISLTKZVWMBPM-FKQTUPNNSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N |

Origin of Product |

United States |

Foundational & Exploratory

Temporin-GHc: A Promising Antimicrobial Peptide from the Skin of Hylarana guentheri

A Technical Guide on its Discovery, Characterization, and Mechanism of Action

Authored for: Researchers, Scientists, and Drug Development Professionals

November 21, 2025

Abstract

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Amphibian skin secretions are a rich source of antimicrobial peptides (AMPs), which are key components of their innate immune system. This document provides a comprehensive technical overview of Temporin-GHc, a short, cationic antimicrobial peptide discovered in the skin of the Guenther's frog, Hylarana guentheri. Initially identified through molecular cloning, this compound has demonstrated broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Its mechanism of action involves rapid membrane disruption, leading to the leakage of intracellular components. Furthermore, it exhibits potent antibacterial and antibiofilm efficacy against the cariogenic bacterium Streptococcus mutans. With low cytotoxicity against human cells at effective concentrations, this compound presents a promising scaffold for the development of new therapeutics to combat microbial infections. This guide details its discovery, physicochemical properties, biological activities, and the experimental protocols used for its characterization.

Discovery and Physicochemical Characterization

This compound was first identified by Dong et al. (2017) through the analysis of a cDNA library constructed from the skin of the frog Hylarana guentheri[1]. The precursor protein's cDNA sequence was cloned and found to encode a 13-amino acid mature peptide. The peptide was subsequently synthesized to confirm its biological activity[1][2].

The physicochemical properties of this compound are summarized in the table below. It is a small, cationic peptide, features common to many temporin family members which are known for their alpha-helical structure in membrane-mimetic environments[1][2][3]. This amphipathic structure is crucial for its interaction with and disruption of microbial cell membranes[2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Origin | Hylarana guentheri (Guenther's Frog) | [1] |

| GenBank Accession No. | KU518308 | [2] |

| Amino Acid Sequence | FLQHIIGALTHIF | [4] |

| Molecular Weight | 1489.8 Da | [1] |

| Net Charge (at pH 7) | +1 (from Histidine) | [1][2] |

| Secondary Structure | Random coil in aqueous solution, α-helical in membrane-mimetic environments (e.g., SDS, TFE) | [2] |

Biological Activity and Efficacy

This compound exhibits a broad spectrum of antimicrobial activity. The initial investigation revealed its efficacy against various pathogenic microbes[1]. Subsequent studies have focused on its potent effects against specific pathogens like the dental caries-causing bacterium, Streptococcus mutans[2].

Broad-Spectrum Antimicrobial Activity

The initial screening of synthetic this compound demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. Staphylococcus aureus was found to be particularly sensitive[1].

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Microorganisms

| Microorganism | Strain | Type | MIC (μM) | Reference |

| Staphylococcus aureus | ATCC 25923 | Gram-positive | 12.9 | [1] |

| Methicillin-resistant S. aureus (MRSA) | - | Gram-positive | 26.4 | [1] |

| Bacillus subtilis | ATCC 6633 | Gram-positive | 25.1 | [1] |

| Escherichia coli | ATCC 25922 | Gram-negative | 50.3 | [1] |

| Pseudomonas aeruginosa | ATCC 15442 | Gram-negative | 100.6 | [1] |

| Vibrio alginolyticus | - | Gram-negative | 50.3 | [1] |

| Candida albicans | ATCC 10231 | Fungus | 100.6 | [1] |

Activity Against Streptococcus mutans

This compound shows significant activity against S. mutans, a key agent in dental caries. It not only inhibits planktonic growth but also prevents biofilm formation and helps eradicate established biofilms[2].

Table 3: Activity of this compound Against Streptococcus mutans

| Activity Metric | Value (μM) | Description | Reference |

| Minimum Inhibitory Concentration (MIC) | 12.5 | Lowest concentration to inhibit visible growth. | [2] |

| Minimum Bactericidal Concentration (MBC) | >50 | Lowest concentration to kill 99.9% of bacteria. | [2][5] |

| Min. Biofilm Inhibitory Concentration (MBIC₅₀) | 6.3 | Concentration to inhibit biofilm formation by 50%. | [2][5] |

| Min. Biofilm Reduction Concentration (MBRC₅₀) | 25.0 | Concentration to reduce a 12-hour pre-formed biofilm by 50%. | [2][5] |

Hemolytic and Cytotoxic Activity

A critical aspect of drug development is selectivity. This compound demonstrates favorable selectivity for bacterial cells over mammalian cells. It exhibited no significant cytotoxicity towards Human Oral Epithelial Cells (HOECs) at concentrations up to 200 μM and showed low hemolytic activity against human red blood cells[2].

Table 4: Cytotoxicity and Hemolytic Activity of this compound

| Assay | Cell Type | Result | Reference |

| Cytotoxicity | Human Oral Epithelial Cells (HOECs) | No significant toxicity observed up to 200 μM | [2] |

| Hemolytic Activity (HC₅₀) | Human Red Blood Cells (hRBCs) | >200 μM | [2] |

Mechanism of Action

The primary mechanism of action for this compound is the rapid permeabilization and disruption of the microbial cell membrane[2]. This interaction is facilitated by the peptide's cationic nature and its ability to form an amphipathic α-helix upon contacting the anionic components of bacterial membranes[2]. This leads to membrane depolarization, leakage of intracellular contents such as nucleic acids, and ultimately, cell death[2][6]. Scanning electron microscopy has visually confirmed that bacteria treated with temporin peptides, including GHc, show a rough and shriveled cell surface, indicative of membrane damage[1]. In addition to membrane disruption, evidence suggests that after permeating the membrane, this compound can bind to intracellular molecules like genomic DNA, further contributing to its bactericidal effect[7].

Visualized Workflows and Pathways

Discovery and Identification Workflow

The following diagram illustrates the key steps taken to discover and characterize this compound, from sample collection to sequence identification.

Caption: Workflow for the discovery of this compound.

Proposed Mechanism of Antimicrobial Action

This diagram outlines the proposed multi-step mechanism by which this compound exerts its bactericidal effects on a target pathogen.

Caption: Proposed mechanism of action for this compound.

Detailed Experimental Protocols

The following sections provide methodologies for key experiments used in the characterization of this compound, synthesized from published literature[1][2].

Peptide Discovery: cDNA Library Synthesis and Cloning

-

RNA Extraction: Total RNA is extracted from the skin tissue of Hylarana guentheri using a suitable reagent like TRIzol.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA template using a SMARTer™ RACE cDNA Amplification Kit.

-

RACE-PCR: 3'-RACE and 5'-RACE (Rapid Amplification of cDNA Ends) PCR are performed using specific primers to amplify the full-length cDNA encoding the peptide precursor.

-

Cloning and Sequencing: The purified PCR products are ligated into a cloning vector (e.g., pMD19-T vector) and transformed into competent E. coli cells. Positive clones are selected and sequenced to determine the nucleotide sequence of the precursor cDNA.

Peptide Synthesis and Purification

-

Synthesis: The mature this compound peptide is chemically synthesized using an automated solid-phase peptide synthesizer employing Fmoc chemistry.

-

Purification: The crude synthetic peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Verification: The purity and molecular mass of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF MS). Purified fractions with >95% purity are lyophilized and stored.

Antimicrobial Susceptibility Testing (MIC/MBC)

-

Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Brain Heart Infusion for S. mutans).

-

Inoculation: Microbial cultures in their logarithmic growth phase are diluted to a final concentration of approximately 1 x 10⁶ CFU/mL and added to the wells containing the peptide dilutions.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-24 hours, anaerobically for S. mutans).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest peptide concentration that results in no visible growth, determined by measuring absorbance at 600 nm[2].

-

MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), aliquots from wells showing no visible growth (at and above the MIC) are plated onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum[2].

Hemolysis Assay

-

Cell Preparation: Fresh human red blood cells (hRBCs) are washed multiple times with phosphate-buffered saline (PBS, pH 7.2) via centrifugation until the supernatant is clear. The washed cells are then resuspended in PBS to a final concentration of 2 x 10⁸ cells/mL[2][5].

-

Incubation: Equal volumes of the hRBC suspension and serially diluted this compound are mixed in a 96-well plate. Final peptide concentrations typically range from ~50 to 200 μM[2][5].

-

Controls: PBS is used as a negative control (0% hemolysis) and 0.1% Triton X-100 is used as a positive control (100% hemolysis).

-

Analysis: The mixture is incubated at 37°C for 60 minutes. After incubation, the plates are centrifuged to pellet intact cells. The supernatant is transferred to a new plate, and the release of hemoglobin is quantified by measuring the absorbance at 450 nm[2][5].

-

Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC₅₀ is the peptide concentration causing 50% hemolysis.

Cytotoxicity Assay (CCK-8)

-

Cell Seeding: Human cells (e.g., Human Oral Epithelial Cells) are seeded into a 96-well plate at a density of 1 x 10⁵ cells/mL and cultured for 24 hours at 37°C[2].

-

Peptide Treatment: The culture medium is removed, and the cells are treated with various concentrations of this compound (e.g., 6.3 to 200 μM) in fresh medium for a defined period (e.g., 60 minutes)[2].

-

Incubation: The peptide-containing medium is removed, replaced with fresh medium supplemented with 10% FBS, and the cells are incubated for another 24 hours[2].

-

Viability Assessment: A cell viability reagent (e.g., 10 μL of CCK-8 solution) is added to each well, and the plate is incubated for 3 hours.

-

Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells[2].

Conclusion and Future Outlook

This compound, a peptide isolated from the skin of Hylarana guentheri, represents a promising candidate in the search for new antimicrobial agents. Its broad-spectrum activity, potent action against the cariogenic pathogen S. mutans, and favorable safety profile with low hemolytic and cytotoxic effects highlight its therapeutic potential[1][2]. The mechanism, centered on rapid membrane disruption, is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways[6]. Further research should focus on optimizing its stability, exploring its efficacy in in vivo infection models, and investigating its potential synergistic effects with other antimicrobial agents. The structure of this compound serves as an excellent template for the design of novel synthetic analogues with enhanced potency and selectivity.

References

- 1. Molecular cloning and characterization of antimicrobial peptides from skin of Hylarana guentheri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and characterization of novel antimicrobial peptides from the skin secretion of Hylarana guentheri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]

- 7. researchgate.net [researchgate.net]

The Amphipathic α-Helical Propensity of Temporin-GHc: A Guide to its Secondary Structure Prediction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Secondary Structure of Temporins

The secondary structure of temporins is highly dependent on the solvent environment. In aqueous solutions, they typically exist in a disordered, random coil conformation. However, in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles, they undergo a conformational transition to an α-helical structure. This amphipathic α-helix is critical for their antimicrobial function.

While specific percentages of α-helix, β-sheet, and random coil for Temporin-GHc have not been published, the qualitative change is well-documented.[1][2] For comparative purposes, the table below includes quantitative data for another member of the temporin family, Temporin-SHa.

| Peptide | Solvent/Environment | α-Helix (%) | β-Sheet (%) | Turn (%) | Random Coil (%) | Data Analysis Method |

| This compound | PBS (aqueous) | - | - | - | Predominantly Random Coil | Qualitative CD Spectroscopy |

| This compound | 50% TFE (membrane-mimetic) | - | - | - | Predominantly α-Helical | Qualitative CD Spectroscopy |

| This compound | 30 mM SDS (membrane-mimetic) | - | - | - | Predominantly α-Helical | Qualitative CD Spectroscopy |

| Temporin-SHa | Not Specified | 49.5 | - | - | - | Bestsel software from CD data[3] |

Experimental and Computational Protocols

The determination of the secondary structure of peptides like this compound involves a combination of experimental techniques and computational predictions.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a primary experimental method for assessing the secondary structure of peptides in solution.

Objective: To determine the conformational state of this compound in aqueous and membrane-mimetic environments.

Materials:

-

Synthesized and purified this compound peptide (purity >95%)

-

Phosphate-buffered saline (PBS), pH 7.2

-

2,2,2-Trifluoroethanol (TFE)

-

Sodium dodecyl sulfate (SDS)

-

Spectropolarimeter

-

Quartz cuvette with a 1 mm path length

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in ultrapure water.

-

Prepare the following solutions for analysis:

-

-

Instrument Setup:

-

Turn on the spectropolarimeter and the nitrogen gas flow to purge the instrument.

-

Set the experimental parameters:

-

Wavelength range: 190-260 nm

-

Bandwidth: 1.0 nm

-

Scan speed: 50 nm/min

-

Data pitch: 0.5 nm

-

Number of accumulations: 3-5

-

Temperature: 25°C

-

-

-

Data Acquisition:

-

Record a baseline spectrum for each solvent condition (PBS, 50% TFE, 30 mM SDS) using the quartz cuvette.

-

Measure the CD spectrum of each this compound sample.

-

Subtract the baseline spectrum from the corresponding sample spectrum to obtain the final CD spectrum of the peptide.

-

-

Data Analysis:

-

The CD spectra are typically expressed as mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.

-

Qualitative analysis involves observing the characteristic spectral features:

-

For quantitative analysis, the CD spectra can be deconvoluted using algorithms such as those available on the DichroWeb server.[4]

-

Computational Protocol: Secondary Structure Prediction and Visualization

Computational methods provide valuable insights into the predicted secondary structure and spatial arrangement of the peptide.

Objective: To predict the secondary structure of this compound from its amino acid sequence and visualize its properties.

Tools:

-

Secondary Structure Prediction Servers: PSIPRED, JPRED

-

Helical Wheel Projection: HeliQuest

-

3D Structure Visualization: PyMOL

Procedure:

-

Sequence Input: Obtain the amino acid sequence of this compound.

-

Secondary Structure Prediction:

-

Submit the amino acid sequence to a secondary structure prediction server (e.g., PSIPRED).

-

The server will output a prediction of whether each amino acid residue is part of an α-helix, β-sheet, or random coil.

-

-

Helical Wheel Projection:

-

Input the amino acid sequence into a helical wheel projection tool (e.g., HeliQuest).

-

This will generate a two-dimensional representation of the α-helix, viewed down its axis.

-

The projection is used to visualize the amphipathic nature of the helix, with hydrophobic and hydrophilic residues segregated on opposite faces.

-

-

Homology Modeling and 3D Visualization:

-

Use homology modeling or ab initio modeling to generate a three-dimensional structure of this compound.

-

The resulting PDB file can be visualized using molecular graphics software like PyMOL to examine the spatial arrangement of the atoms and the overall fold of the peptide.

-

Mandatory Visualization

The following diagrams illustrate the workflow for determining the secondary structure of this compound and the logic of its conformational change.

References

The Disruptive Force: A Technical Guide to Temporin-GHc and its Impact on Microbial Membrane Integrity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temporin-GHc, a member of the temporin family of short, cationic antimicrobial peptides (AMPs), has emerged as a promising candidate in the fight against microbial resistance. Isolated from the skin secretions of the frog Hylarana guentheri, this peptide exhibits broad-spectrum antibacterial and antibiofilm activities.[1][2] Its primary mechanism of action involves the direct targeting and disruption of microbial cell membranes, leading to a loss of membrane integrity and subsequent cell death.[1][2][3] This technical guide provides an in-depth analysis of this compound's effects on microbial membranes, presenting key quantitative data, detailed experimental protocols, and visual representations of its mode of action and associated research workflows.

Mechanism of Action: A Multi-Step Assault on the Microbial Membrane

This compound is a positively charged, amphipathic peptide that adopts an α-helical conformation in membrane-mimicking environments.[1][2][3] This structure is crucial for its interaction with and disruption of the negatively charged components of microbial membranes. The proposed mechanism involves a series of sequential steps:

-

Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the anionic components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Insertion and Permeabilization: Following the initial binding, the amphipathic α-helix inserts into the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to the formation of transient pores or channels.[4][5][6]

-

Loss of Membrane Integrity: The formation of these pores leads to the leakage of intracellular components, including ions, metabolites, and nucleic acids.[1][3] This uncontrolled efflux disrupts the electrochemical gradients across the membrane, ultimately leading to cell death.[1][3]

The following diagram illustrates the proposed mechanism of this compound's action on the microbial membrane.

Caption: Proposed mechanism of this compound action on the microbial membrane.

Quantitative Analysis of Antimicrobial Activity

The efficacy of this compound has been quantified against various microbial strains. The following table summarizes key parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Microorganism | Strain | MIC (μM) | MBC (μM) | Reference |

| Streptococcus mutans | ATCC 25175 | 12.5 | >50 | [1] |

| Staphylococcus aureus | ATCC 25923 | - | - | [5] |

| Methicillin-resistant S. aureus (MRSA) | ATCC 43300 | - | - | [5] |

Note: Data for some strains were not explicitly available for this compound in the reviewed literature, but related temporins have shown activity.

Experimental Protocols for Assessing Membrane Integrity

Several experimental techniques are employed to elucidate the membrane-disrupting effects of this compound.

Nucleic Acid Leakage Assay

This assay quantifies the release of nucleic acids from the cytoplasm, indicating significant membrane damage.

Protocol:

-

Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase in an appropriate broth medium.

-

Cell Preparation: Harvest the bacterial cells by centrifugation, wash twice with a suitable buffer (e.g., 0.9% NaCl), and resuspend to a final concentration of approximately 2 x 10⁸ CFU/mL.[1]

-

Peptide Treatment: Add this compound to the bacterial suspension at various concentrations (e.g., 0.5x, 1x, and 2x MIC).[1] Use a buffer-only control as a negative control.

-

Incubation: Incubate the samples at 37°C for a defined period (e.g., 60 minutes).[1]

-

Sample Collection: At specific time points, collect aliquots and centrifuge to pellet the bacterial cells.

-

Measurement: Measure the absorbance of the supernatant at 260 nm using a spectrophotometer to quantify the amount of leaked nucleic acids.[1]

Caption: Experimental workflow for the nucleic acid leakage assay.

Membrane Permeabilization Assays

These assays utilize fluorescent probes to visualize and quantify the extent of membrane permeabilization.

This assay uses two nucleic acid stains, SYTO 9 and propidium iodide (PI), to differentiate between live cells with intact membranes and dead cells with compromised membranes.

Protocol:

-

Bacterial Culture and Preparation: Prepare bacterial cells as described in the nucleic acid leakage assay.

-

Peptide Treatment: Treat the bacterial suspension with this compound at desired concentrations for a specified time (e.g., 60 minutes).[1] Include positive (e.g., isopropyl alcohol) and negative (buffer) controls.[1]

-

Staining: Add the LIVE/DEAD BacLight™ staining mixture to each sample according to the manufacturer's instructions.

-

Incubation: Incubate the samples in the dark for approximately 15 minutes.

-

Microscopy: Visualize the stained cells using a fluorescence microscope with appropriate filters for SYTO 9 (green fluorescence, live cells) and propidium iodide (red fluorescence, dead cells).

This in vitro assay assesses the peptide's ability to permeabilize model lipid vesicles (liposomes) by measuring the release of a fluorescent dye, calcein.

Protocol:

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of calcein. The lipid composition can be varied to mimic bacterial or mammalian membranes.

-

Peptide Incubation: Add this compound at increasing concentrations to a suspension of the calcein-loaded LUVs.[7]

-

Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorometer. The leakage of calcein from the liposomes results in its dequenching and a corresponding increase in fluorescence.

-

Data Analysis: Calculate the percentage of calcein leakage relative to the maximum leakage induced by a detergent (e.g., Triton X-100).[8]

Caption: Workflows for membrane permeabilization assays.

Zeta Potential Measurement

Zeta potential measurements determine the surface charge of bacterial cells and can indicate the binding of cationic peptides like this compound.

Protocol:

-

Bacterial Culture and Preparation: Prepare bacterial cells as previously described, resuspending them in a low ionic strength buffer.

-

Peptide Treatment: Incubate the bacterial suspension with various concentrations of this compound.

-

Measurement: Determine the zeta potential of the bacterial cells using a Zetasizer or a similar instrument based on electrophoretic light scattering.

-

Data Analysis: A shift in the zeta potential towards a less negative or a positive value indicates the binding of the cationic peptide to the bacterial surface.

Conclusion and Future Directions

This compound exerts its potent antimicrobial activity primarily by disrupting the integrity of the microbial membrane. This multi-step process, initiated by electrostatic attraction and culminating in pore formation and leakage of cellular contents, offers a robust mechanism that is less prone to the development of resistance compared to conventional antibiotics that target specific metabolic pathways. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other membrane-active AMPs.

Future research should focus on high-resolution imaging techniques to visualize the peptide-membrane interactions in real-time and further elucidate the precise nature of the pores formed. Moreover, a deeper understanding of the selectivity of this compound for microbial over mammalian membranes will be crucial for its development as a safe and effective therapeutic agent. The continued exploration of this and other temporins holds significant promise for addressing the growing challenge of antimicrobial resistance.

References

- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Analogs of Temporin-GHa Exhibit a Broader Spectrum of Antimicrobial Activity and a Stronger Antibiofilm Potential against Staphylococcus aureus | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Temporin-GHc: A Multifaceted Antimicrobial Peptide Explored

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Temporin-GHc is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the frog, Hylarana guentheri.[1][2] As a member of the temporin family of peptides, it is characterized by a relatively short amino acid sequence and a net positive charge, which are key determinants of its biological activity.[1][3] The emergence of multidrug-resistant pathogens has spurred significant interest in AMPs like this compound as potential therapeutic agents. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its antimicrobial and antibiofilm activities, mechanism of action, and cytotoxicity. Detailed experimental protocols and visual representations of its functional pathways are included to support further research and development.

Antimicrobial and Antibiofilm Properties

This compound exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its efficacy is particularly notable against the cariogenic bacterium Streptococcus mutans.[1][2]

Antimicrobial Spectrum

The antimicrobial activity of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism.[4]

| Microorganism | Strain | MIC (μM) | Reference |

| Streptococcus mutans | ATCC 25175 | 12.6 | [1] |

| Gram-positive bacteria | Various | Broad activity reported | [1][2] |

| Gram-negative bacteria | Various | Broad activity reported | [1][2] |

| Fungi | Various | Broad activity reported | [1][2] |

Antibiofilm Activity

Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. This compound has demonstrated significant activity in both preventing the formation of and disrupting established biofilms of S. mutans.[1][2] It effectively impedes the initial attachment of bacteria, a critical step in biofilm formation, and can also dismantle pre-formed biofilms.[1][2]

| Biofilm Parameter | Value (μM) | Reference |

| Minimum Biofilm Inhibitory Concentration (MBIC50) against S. mutans | 6.3 | [2] |

| Minimum Biofilm Eradication Concentration (MBEC50) against S. mutans | 25 | [2] |

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the microbial cell membrane, a hallmark of many cationic antimicrobial peptides.[1][2] This interaction is largely driven by the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial cell envelope.[1]

Upon reaching the bacterial cell surface, this compound undergoes a conformational change, adopting an α-helical structure in the membrane-mimetic environment.[1][2] This amphipathic helix inserts into the lipid bilayer, leading to increased membrane permeability and the formation of pores or channels.[1][2] The compromised membrane integrity results in the leakage of intracellular contents, such as nucleic acids, and ultimately leads to cell death.[1] Furthermore, evidence suggests that this compound can translocate across the damaged membrane and interact with intracellular targets, including genomic DNA.[1][2]

Caption: Mechanism of this compound action.

Cytotoxicity and Hemolytic Activity

A critical aspect of drug development is the selectivity of a compound for microbial cells over host cells. This compound has shown a favorable toxicity profile, exhibiting low cytotoxicity towards human oral epithelial cells and low hemolytic activity against human red blood cells at concentrations effective against bacteria.[1][2] No significant cytotoxicity was observed at concentrations up to 200 μM.[1][2]

| Cell Type | Assay | Result | Reference |

| Human Oral Epithelial Cells | Cytotoxicity (CCK-8) | No significant toxicity up to 200 μM | [1] |

| Human Red Blood Cells | Hemolysis | Low hemolytic activity | [1][2] |

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways modulated by this compound in host cells are limited, research on related temporin peptides provides some insights. For instance, Temporin-GHaK, a derivative of a closely related peptide, has been shown to exhibit antineoplastic activity by inhibiting the Wnt signaling pathway in human lung adenocarcinoma cells.[5] This occurs through the upregulation of specific microRNAs, such as miR-4516, which in turn downregulate key components of the Wnt pathway.[5]

Caption: Potential Wnt pathway inhibition.

Disclaimer: This pathway is based on studies of Temporin-GHaK and represents a potential mechanism that may be relevant for this compound. Further research is required to confirm the direct effects of this compound on this or other host cell signaling pathways.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound is determined using the broth microdilution method.[2]

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

The target microorganism is cultured to the exponential growth phase and diluted to a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL in a suitable broth medium.

-

An equal volume of the microbial suspension is added to each well of the microtiter plate containing the serially diluted peptide.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours).

-

The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Hemolysis Assay

The hemolytic activity of this compound against human red blood cells (hRBCs) is assessed as follows.[1]

-

Fresh hRBCs are washed and resuspended in phosphate-buffered saline (PBS) to a concentration of 2 x 10^8 cells/mL.[1]

-

Equal volumes of the hRBC suspension and serially diluted this compound are mixed in a 96-well plate.

-

The mixture is incubated at 37°C for 60 minutes.

-

The plate is then centrifuged to pellet the intact cells.

-

The supernatant is transferred to a new plate, and the release of hemoglobin is quantified by measuring the absorbance at 450 nm.

-

A negative control (PBS) and a positive control (0.1% Triton X-100 for 100% hemolysis) are included.

Cytotoxicity Assay (CCK-8)

The cytotoxicity of this compound against a mammalian cell line, such as human oral epithelial cells (HOECs), can be determined using the Cell Counting Kit-8 (CCK-8) assay.[1]

-

HOECs are seeded in a 96-well plate at a density of 1 x 10^5 cells/mL and cultured for 24 hours.[1]

-

The culture medium is removed, and the cells are treated with various concentrations of this compound for 60 minutes.

-

The peptide solution is then removed, and fresh medium is added for a further 24-hour incubation.

-

CCK-8 solution is added to each well, and the plate is incubated for 3 hours.

-

The absorbance is measured at 450 nm to determine cell viability.

Membrane Permeabilization Assay

The ability of this compound to permeabilize the bacterial membrane can be assessed by monitoring the leakage of nucleic acids.[1]

-

Bacteria in the exponential growth phase are harvested, washed, and resuspended in saline.

-

The bacterial suspension is treated with this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC).

-

At different time points, aliquots are taken, and the cells are pelleted by centrifugation.

-

The supernatant, containing any leaked nucleic acids, is collected, and its absorbance is measured at 260 nm.

-

An increase in absorbance at 260 nm over time indicates membrane permeabilization.

Caption: Workflow for this compound analysis.

Conclusion

This compound is a promising antimicrobial peptide with potent activity against a broad range of pathogens, including the dental caries-associated bacterium S. mutans. Its multifaceted mechanism of action, involving rapid membrane disruption and potential interaction with intracellular targets, makes it an attractive candidate for the development of novel anti-infective therapies. Furthermore, its favorable safety profile, characterized by low cytotoxicity and hemolytic activity, underscores its therapeutic potential. Further research is warranted to fully elucidate its antimicrobial spectrum with specific MIC values against a wider array of clinically relevant pathogens and to investigate its direct effects on host cell signaling pathways. The detailed methodologies provided in this guide offer a solid foundation for advancing the study of this compound and harnessing its potential in the fight against infectious diseases.

References

- 1. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Activity of the Frog Skin Peptide Temporin G and Its Effect on Candida albicans Virulence Factors [mdpi.com]

- 4. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Antimicrobial Spectrum of Temporin-GHc Against Gram-Positive Bacteria: A Technical Guide

Abstract

Temporin-GHc, a 13-residue antimicrobial peptide (AMP) isolated from the frog Hylarana guentheri, has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, detailing its efficacy against various Gram-positive pathogens. This document summarizes key quantitative data, outlines experimental methodologies for assessing antimicrobial activity, and presents a visual representation of its mechanism of action. The information herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

The increasing prevalence of antibiotic-resistant bacteria poses a significant threat to global health. Antimicrobial peptides have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which can circumvent conventional resistance pathways. Temporins are a family of small, cationic, and amphipathic peptides that primarily exhibit activity against Gram-positive bacteria. This compound (GHc) is a member of this family and has been the subject of research to evaluate its potential as a novel antibacterial agent. This guide focuses on the documented antimicrobial spectrum and mechanistic insights of this compound against Gram-positive bacteria.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and its analog Temporin-GHd has been quantified against the cariogenic bacterium Streptococcus mutans. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to measure the antimicrobial potency of a compound.

| Peptide | Bacterial Strain | MIC (μM) | MBC (μM) | Reference |

| This compound | Streptococcus mutans | 12.9 | Not Reported | [1] |

| Temporin-GHd | Streptococcus mutans | 12.7 | Not Reported | [1] |

This compound and its related peptides have also shown activity against other Gram-positive bacteria, including strains of Staphylococcus aureus. Analogs of the related Temporin-GHa have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with some derivatives also exhibiting antifungal properties[2].

Mechanism of Action

Temporin peptides, including this compound, are known to exert their antimicrobial effects primarily by targeting and disrupting the bacterial cell membrane. The proposed mechanism involves an initial electrostatic interaction between the cationic peptide and the negatively charged components of the Gram-positive bacterial cell wall, followed by insertion into and disruption of the cell membrane's integrity.

Membrane Permeabilization and Disruption

This compound adopts a random coil conformation in aqueous solutions and transitions to an α-helical structure in membrane-mimetic environments[3]. This amphipathic α-helix facilitates the peptide's interaction with the bacterial membrane, leading to increased permeability and eventual disruption[4]. This disruption allows for the leakage of intracellular contents, ultimately leading to bacterial cell death. The ability of this compound and its analogs to permeabilize the cytoplasmic membranes of bacteria like methicillin-resistant Staphylococcus aureus (MRSA) has been demonstrated in various studies[5].

Inhibition of Biofilm Formation

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. This compound and its derivatives have been shown to be effective not only against planktonic bacteria but also in inhibiting biofilm formation and eradicating mature biofilms. For instance, this compound and GHd have been shown to completely impede the initial attachment of S. mutans required for biofilm formation and can also disrupt pre-formed biofilms[3][4]. This anti-biofilm activity is crucial for a potential therapeutic agent.

Figure 1. Proposed mechanism of action of this compound against Gram-positive bacteria.

Experimental Protocols

The following sections detail the standard methodologies used to evaluate the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.

-

Bacterial Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the mid-logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 1 x 106 colony-forming units (CFU)/mL[6].

-

Peptide Preparation: The peptide is dissolved in a suitable solvent and serially diluted in the broth medium in a 96-well microtiter plate.

-

Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the serially diluted peptide. The plate is then incubated at 37°C for 16-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria, often measured by optical density at 600 nm[3][5].

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is plated onto an appropriate agar medium. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of the peptide that results in a 99.9% reduction in the initial bacterial inoculum.

Figure 2. Experimental workflow for MIC and MBC determination.

Biofilm Inhibition and Eradication Assays

The ability of this compound to inhibit biofilm formation and eradicate established biofilms is assessed using crystal violet staining or metabolic assays like the MTT assay.

-

Biofilm Inhibition: A bacterial suspension (e.g., 1 x 106 CFU/mL) is added to the wells of a 96-well plate along with various concentrations of the peptide. The plate is incubated for 24 hours to allow for biofilm formation[5].

-

Biofilm Eradication: Bacteria are first allowed to form a mature biofilm in a 96-well plate (typically for 24 hours). The planktonic cells are then removed, and fresh medium containing different concentrations of the peptide is added to the wells. The plate is incubated for another 24 hours.

-

Quantification: The wells are washed to remove non-adherent cells. The remaining biofilm is stained with crystal violet or treated with MTT. The absorbance is measured to quantify the biofilm biomass or metabolic activity, respectively.

Membrane Permeability Assay

The effect of this compound on bacterial membrane integrity can be assessed using fluorescent dyes such as propidium iodide (PI).

-

A bacterial suspension is treated with different concentrations of the peptide.

-

The fluorescent dye PI, which can only enter cells with compromised membranes, is added to the suspension.

-

The increase in fluorescence, corresponding to the uptake of PI by membrane-damaged cells, is measured over time using a fluorescence spectrophotometer[5].

Conclusion

This compound exhibits potent antimicrobial activity against Gram-positive bacteria, including clinically relevant species such as Streptococcus mutans and Staphylococcus aureus. Its primary mechanism of action involves the disruption of the bacterial cell membrane, which is a target less prone to the development of resistance compared to conventional antibiotic targets. Furthermore, its ability to inhibit and eradicate biofilms makes it an attractive candidate for further investigation and development as a novel therapeutic agent. The standardized protocols outlined in this guide provide a framework for the continued evaluation of this compound and other antimicrobial peptides.

References

- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Analogs of Temporin-GHa Exhibit a Broader Spectrum of Antimicrobial Activity and a Stronger Antibiofilm Potential against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antibiofilm Activity of Temporin-GHc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Temporin-GHc, a 13-residue antimicrobial peptide isolated from the frog Hylarana guentheri, has demonstrated significant potential as an agent against bacterial biofilms.[1][2] This technical guide provides an in-depth overview of its antibiofilm activities, compiling available quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. The primary focus of the cited research is on the cariogenic bacterium Streptococcus mutans.

Quantitative Assessment of Antibiofilm Efficacy

The antibiofilm activity of this compound against Streptococcus mutans has been quantified through various standard assays. The key metrics, including Minimum Inhibitory Concentration (MIC), Minimum Biofilm Inhibitory Concentration (MBIC), and Minimum Biofilm Reduction Concentration (MBRC), are summarized below.

| Parameter | Bacterium | Value (μM) | Reference |

| MIC | Streptococcus mutans | Not explicitly stated, but used as a reference for other assays | [1] |

| MBIC₅₀ | Streptococcus mutans | 6.3 | [1][3] |

| MBRC₅₀ (12h biofilm) | Streptococcus mutans | 25 | [1][3] |

Table 1: Minimum Inhibitory and Biofilm-Related Concentrations of this compound against Streptococcus mutans

The inhibitory and disruptive effects of this compound on S. mutans biofilms at different concentrations and biofilm maturation stages are detailed in the following table.

| Assay Type | Biofilm Age | This compound Concentration | Inhibition/Reduction Rate | Reference |

| Biofilm Inhibition (Initial Attachment) | 0 hours | 0.5 x MIC | 50-60% | [1][3] |

| Biofilm Reduction | 12 hours | 1 x MIC | ~38% | [1][3] |

| Biofilm Reduction | 12 hours | 2 x MIC | 60-65% | [1][3] |

| Biofilm Disruption | 24 hours | 1 x MIC | 10-18% | [1][3] |

Table 2: Efficacy of this compound in Inhibiting and Disrupting Streptococcus mutans Biofilms

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the antibiofilm activity of this compound.

Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) of this compound against planktonic S. mutans is a foundational assay. While the exact MIC value is not stated in the provided search results, the protocol is based on standard broth microdilution methods.

-

Bacterial Culture: S. mutans is cultured to the exponential phase and then diluted.

-

Peptide Preparation: this compound is prepared in a two-fold serial dilution in phosphate-buffered saline (PBS).

-

Incubation: Equal volumes of the bacterial suspension and the peptide dilutions are mixed in microplates and incubated under anaerobic conditions at 37°C.

-

Endpoint Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to prevent the initial attachment of bacteria and subsequent biofilm formation.

-

Bacterial Inoculum: An exponential phase culture of S. mutans is adjusted to a final density of 2 x 10⁶ CFU/ml in Brain Heart Infusion (BHI) medium supplemented with 3% sucrose.[1]

-

Treatment: 200 µl of the bacterial suspension is added to the wells of a 24-well plate containing various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC).[1]

-

Incubation: The plate is incubated at 37°C for 24 hours to allow for biofilm formation.[1]

-

Staining: The supernatant is removed, and the wells are washed with PBS. The remaining biofilm is stained with 0.5% crystal violet (CV) for 15 minutes.[1]

-

Quantification: The CV is solubilized, and the absorbance is measured to determine the extent of biofilm inhibition.

Biofilm Disruption Assay

This protocol assesses the efficacy of this compound in eradicating pre-formed, mature biofilms.

-

Biofilm Formation: S. mutans biofilms are allowed to form in 24-well plates containing glass slides for 12 or 24 hours.[1]

-

Treatment: The culture medium is removed, and the biofilms are washed with PBS. Fresh medium containing different concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC) is then added.[1]

-

Incubation: The treated biofilms are incubated for an additional 24 hours.[1]

-

Analysis: The biofilms are washed and stained with 0.5% crystal violet for quantification, similar to the inhibition assay.[1]

Visualization of Biofilm Architecture

Microscopy techniques are employed to visually assess the structural changes in S. mutans biofilms upon treatment with this compound.

-

Light Microscopy: Biofilms are grown on glass slides in 24-well plates, treated with this compound, and stained with crystal violet. The stained biofilms are then observed under a light microscope.[1]

-

Scanning Electron Microscopy (SEM): To observe detailed morphological changes of the bacterial cells within the biofilm, S. mutans is treated with this compound at various concentrations (e.g., 1x, 5x, and 20x MIC) for 60 minutes.[4] The samples are then prepared for SEM imaging.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Antibiofilm Activity Assessment

Caption: Workflow for assessing the inhibition and disruption of biofilms by this compound.

Proposed Mechanism of Action of this compound

Caption: Proposed dual mechanism of action for this compound's antibiofilm activity.

The primary mechanism of this compound against S. mutans involves direct interaction with the bacterial cell membrane. Its amphipathic, α-helical structure allows it to permeate and disrupt the membrane, leading to leakage of cellular contents and ultimately, cell death.[2][4] This membrane disruption is a key factor in its bactericidal activity against planktonic cells, which is a prerequisite for preventing biofilm formation.

Furthermore, this compound has been shown to interfere with the integrity of the biofilm matrix by downregulating the expression of genes responsible for the biosynthesis of exopolysaccharides (EPS).[2] EPS is a critical component of the S. mutans biofilm matrix, facilitating cell adhesion and providing structural stability. By reducing EPS production, this compound hinders both the initial formation and the structural integrity of mature biofilms.[2]

Safety and Selectivity

An important consideration for any potential therapeutic agent is its safety profile. Studies have shown that this compound exhibits selectivity for bacterial cells over mammalian cells. No significant cytotoxicity was observed towards human oral epithelial cells at a concentration of 200 μM.[2][4] This selectivity is a promising characteristic for its potential development as an anti-caries agent.

References

- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Temporin-GHc's role in innate immune defense of amphibians

Temporin-GHc: A Key Effector in Amphibian Innate Immunity

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The global challenge of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs), key components of the innate immune system across diverse species, represent a promising frontier. This document provides a detailed examination of this compound, an AMP isolated from the frog Hylarana guentheri.[1] this compound demonstrates potent, broad-spectrum antimicrobial and antibiofilm capabilities, particularly against pathogenic bacteria.[1][2] Its mechanism of action involves direct interaction with and disruption of microbial membranes, leading to rapid cell death.[1][3] Crucially, it exhibits high selectivity for microbial targets with minimal cytotoxicity to host cells, highlighting its therapeutic potential.[1][3] This guide synthesizes the current quantitative data, details key experimental methodologies for its study, and visualizes its mechanism and relevant workflows to serve as a comprehensive resource for the scientific community.

Introduction to this compound

Amphibians thrive in pathogen-rich environments, largely due to a highly effective innate immune system. A cornerstone of this defense is the secretion of a vast arsenal of AMPs from granular glands in their skin.[4][5] These peptides provide a rapid, non-specific first line of defense against a wide range of microorganisms.[6][7]

The temporin family of peptides, first isolated from the European red frog Rana temporaria, are among the shortest known naturally occurring AMPs, typically 8-17 amino acids in length.[4][8] They are characterized by their cationic nature and amphipathic structure, which are crucial for their antimicrobial function.[9] this compound is a 13-residue AMP identified from the skin secretions of the frog Hylarana guentheri.[1] Like other temporins, it plays a vital role in the innate immune defense of its host by providing immediate protection against pathogenic threats.

Molecular Profile and Mechanism of Action

This compound (GenBank accession No: KU518308) is a cationic peptide that adopts a random coil conformation in aqueous solutions.[1] However, upon encountering a membrane-mimetic environment, such as the phospholipid bilayer of a bacterial cell, it undergoes a conformational change to form an α-helix.[1][2][3] This amphipathic α-helical structure, with polar and nonpolar amino acid residues segregated on opposite faces, is fundamental to its activity.[1][3]

The primary mechanism of action for this compound is the direct disruption of microbial cell membranes. The process is as follows:

-

Electrostatic Attraction : The positively charged peptide is attracted to the net negative charge of bacterial membranes (rich in phosphatidylserine and other anionic lipids).[10]

-

Membrane Insertion and Permeabilization : The amphipathic helix inserts into the lipid bilayer, disrupting its integrity.[1][3] This leads to the formation of transient pores or channels.

-

Cell Lysis : The disruption of the membrane potential and the leakage of essential intracellular contents, such as nucleic acids and ions, result in rapid cell death.[1][3]

This direct, physical mechanism of killing is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways.

Quantitative Antimicrobial & Antibiofilm Activity

This compound has demonstrated significant activity against both planktonic bacteria and structured biofilm communities. The following tables summarize its efficacy, primarily against the cariogenic bacterium Streptococcus mutans.

Table 1: Planktonic Antimicrobial Activity of this compound against S. mutans

| Parameter | Value (μM) | Description |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 12.5 | Lowest concentration to inhibit visible growth. |

| Minimum Bactericidal Concentration (MBC) | >50 | Lowest concentration to kill 99.9% of bacteria.[1] |

Table 2: Antibiofilm Activity of this compound against S. mutans

| Parameter | Value (μM) | Description |

|---|---|---|

| Minimum Biofilm Inhibitory Concentration (MBIC₅₀) | 6.3 | Concentration to inhibit 50% of biofilm formation.[1] |

| Minimum Biofilm Reduction Concentration (MBRC₅₀) | 25 | Concentration to eradicate 50% of a 12h pre-formed biofilm.[1] |

Furthermore, at a concentration of 0.5x MIC, this compound inhibits the initial attachment stage of biofilm formation by 50-60%.[1] This activity is linked to its ability to downregulate the expression of genes responsible for producing glucosyltransferases, key enzymes in the synthesis of the extracellular polysaccharide (EPS) matrix of the biofilm.[1][2][3]

Cytotoxicity and Therapeutic Index

A critical attribute of any potential antimicrobial agent is its selectivity for pathogens over host cells. This compound has been shown to have a favorable safety profile in this regard.

Table 3: Cytotoxicity of this compound

| Cell Line | Assay | Result | Concentration (μM) |

|---|---|---|---|

| Human Oral Epithelial Cells (HOECs) | CCK-8 | No significant cytotoxicity observed. | Up to 200[1][2][11] |

| Human Erythrocytes | Hemolysis Assay | High selectivity toward S. mutans in the presence of erythrocytes. | Not specified[1][3] |

The low cytotoxicity is attributed to the differences in membrane composition between bacterial and mammalian cells. Mammalian cell membranes are typically zwitterionic (neutral charge) and rich in cholesterol, which makes them less susceptible to insertion and disruption by cationic AMPs like this compound.

Visualized Mechanisms and Workflows

The following diagrams illustrate the mechanism of action of this compound and the standard experimental workflows used for its characterization.

References

- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activities of Temporin Family Peptides against the Chytrid Fungus (Batrachochytrium dendrobatidis) Associated with Global Amphibian Declines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. primo.rowan.edu [primo.rowan.edu]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Temporin-GHb of Hylarana guentheri induces apoptosis by the mitochondrial pathway in MDA-MB-231 cells : Temporin-GHb induces MDA-MB-231 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

For Immediate Release

This technical guide provides an in-depth overview of the discovery, characterization, and antimicrobial properties of Temporin-GHc, an antimicrobial peptide (AMP) isolated from the skin secretions of the frog Hylarana guentheri. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a novel anti-infective agent.

Discovery and Origin

This compound was first identified and characterized by Dong et al. in 2017 through the molecular cloning of antimicrobial peptide-encoding cDNAs from the skin of Hylarana guentheri[1]. This research identified this compound as one of several novel temporin peptides from this frog species. The temporin family of AMPs are typically short, cationic, and adopt an α-helical structure, characteristics that are associated with their antimicrobial function[1].

dot

Caption: Discovery and characterization workflow.

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi[1]. Its efficacy is most pronounced against Gram-positive bacteria[1].

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Microorganism | Strain | MIC (μM) | Reference |

| Staphylococcus aureus | ATCC 25923 | 6.8 - 12.9 | [1] |

| Bacillus subtilis | ATCC 6633 | 12.9 - 25.8 | [1] |

| Escherichia coli | ATCC 25922 | 51.7 - 103.4 | [1] |

| Pseudomonas aeruginosa | ATCC 27853 | >103.4 | [1] |

| Candida albicans | ATCC 20091 | 51.7 - 103.4 | [1] |

| Streptococcus mutans | UA159 | 12.6 | [2] |

| Methicillin-resistant S. aureus (MRSA) | - | 12.7 - 51.7 | [1] |

Activity Against Streptococcus mutans

A significant body of research has focused on the activity of this compound against the cariogenic bacterium Streptococcus mutans.

Table 2: Antibacterial and Antibiofilm Activity of this compound against S. mutans

| Parameter | Value (μM) | Reference |

| Minimum Inhibitory Concentration (MIC) | 12.6 | [2] |

| Minimum Bactericidal Concentration (MBC) | >50 | [2] |

| 50% Biofilm Inhibitory Concentration (MBIC₅₀) | 6.3 | [2] |

| 50% Biofilm Eradication Concentration (MBRC₅₀) | 25 | [2] |

Hemolytic and Cytotoxic Activity

An essential aspect of developing antimicrobial peptides for therapeutic use is evaluating their toxicity towards host cells.

Table 3: Hemolytic and Cytotoxic Profile of this compound

| Assay | Cell Type | Result | Concentration (μM) | Reference |

| Hemolytic Activity | Human Red Blood Cells | Low Hemolysis | Up to 200 | [2] |

| Cytotoxicity | Human Oral Epithelial Cells | No significant cytotoxicity | Up to 200 | [2] |

Mechanism of Action

This compound, like many other temporins, exerts its antimicrobial effect by targeting and disrupting the bacterial cell membrane. Circular dichroism studies have shown that this compound adopts a random coil structure in aqueous solutions but transitions to an α-helical conformation in membrane-mimicking environments[3]. This amphipathic α-helical structure is crucial for its interaction with and subsequent permeabilization of the microbial cell membrane, leading to the leakage of intracellular contents and cell death[3].

dot

Caption: Proposed mechanism of action.

Experimental Protocols

Peptide Synthesis

This compound is chemically synthesized using solid-phase peptide synthesis (SPPS) methods. The synthesized peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its molecular mass is confirmed by mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method. Briefly, two-fold serial dilutions of the peptide are prepared in a suitable broth medium in 96-well plates. A standardized bacterial suspension is added to each well. The plates are incubated under appropriate conditions, and the MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth[2].

Minimum Bactericidal Concentration (MBC) Assay

To determine the MBC, aliquots from the wells of the MIC assay that show no visible growth are plated onto agar plates. The plates are incubated, and the MBC is defined as the lowest peptide concentration that results in a ≥99.9% reduction in the initial bacterial inoculum[2].

Hemolytic Assay

The hemolytic activity of this compound is assessed using fresh human red blood cells (hRBCs). A suspension of hRBCs is incubated with various concentrations of the peptide. After incubation, the samples are centrifuged, and the release of hemoglobin into the supernatant is measured spectrophotometrically at 450 nm. A positive control (e.g., Triton X-100) and a negative control (PBS) are included to determine 100% and 0% hemolysis, respectively[2].

Cytotoxicity Assay

The cytotoxicity of this compound against mammalian cells, such as human oral epithelial cells, is evaluated using assays like the Cell Counting Kit-8 (CCK-8). Cells are seeded in 96-well plates and incubated with different concentrations of the peptide. After a defined exposure time, the peptide solution is removed, and cell viability is assessed according to the manufacturer's protocol. The absorbance is measured to quantify the number of viable cells[2].

dot

Caption: In vitro activity assessment workflow.

Conclusion

This compound is a promising antimicrobial peptide with potent activity against a range of pathogens, including the dental caries-causing bacterium S. mutans. Its broad-spectrum activity, coupled with low hemolytic and cytotoxic effects at therapeutic concentrations, makes it an attractive candidate for further investigation and development as a novel antimicrobial agent. The detailed characterization of its activity and mechanism of action provides a solid foundation for future preclinical and clinical studies.

References

- 1. Molecular cloning and characterization of antimicrobial peptides from skin of Hylarana guentheri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Temporin Family of Antimicrobial Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth review of the Temporin family of antimicrobial peptides (AMPs), covering their core characteristics, mechanisms of action, and therapeutic potential. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction to the Temporin Family

The Temporins are a family of small, cationic, and predominantly hydrophobic antimicrobial peptides first isolated from the skin secretions of the European red frog, Rana temporaria.[1][2] Comprising some of the smallest known naturally occurring AMPs, their sequences typically range from 10 to 14 amino acids in length.[1][3] A common structural feature of many Temporins is a C-terminal amidation, a post-translational modification that enhances their biological activity.[3]

Initially recognized for their potent activity against a broad spectrum of Gram-positive bacteria, including antibiotic-resistant strains, further research has revealed their efficacy against some Gram-negative bacteria, fungi, and even parasites like Leishmania.[2][4][5][6] Their small size and relatively simple structure make them attractive templates for the design and synthesis of new antimicrobial drugs.[2][7] Over 150 members of the Temporin family have been identified from various frog species, each with unique activity profiles.[2]

Mechanism of Action

The primary target of Temporin peptides is the microbial cell membrane.[1] Unlike conventional antibiotics that often have specific intracellular targets, Temporins exert their antimicrobial effect through direct physical disruption of the membrane, a mechanism that is less likely to induce microbial resistance.[4] The proposed mechanism involves a multi-step process that can be broadly categorized as follows:

-

Electrostatic Attraction and Membrane Binding: The net positive charge of Temporin peptides facilitates their initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2]

-

Hydrophobic Insertion and Conformational Change: Upon binding to the membrane surface, Temporins undergo a conformational change, typically folding into an amphipathic α-helical structure.[1][3] This structure allows the hydrophobic residues of the peptide to insert into the lipid bilayer.

-

Membrane Permeabilization and Disruption: The accumulation of peptides on and within the membrane leads to its permeabilization and eventual disruption. Several models have been proposed to explain this process, including the "carpet-like" mechanism, the formation of "toroidal pores," or a "barrel-stave" model.[1][4] The specific mechanism can depend on the peptide's concentration, sequence, and the lipid composition of the target membrane.[4] At high concentrations, some Temporins can exert a detergent-like effect, leading to the complete disintegration of the membrane.[4] Molecular dynamics simulations suggest that some Temporins, like B and L, can induce tubule-like protrusions on the membrane surface.[8]

The following diagram illustrates the general mechanism of action of Temporin peptides.

Caption: Generalized mechanism of action for Temporin antimicrobial peptides.

Quantitative Data on Temporin Activity

The antimicrobial and hemolytic activities of several key Temporin peptides are summarized below. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Hemolytic activity (HC50) is the concentration of a peptide that causes 50% lysis of red blood cells.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Temporins against Bacteria and Fungi (in µM)

| Peptide | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |

| Temporin A | 3-12.5 | >100 | >100 | 12.5 | [1],[9] |

| Temporin B | 3-6.25 | >100 | >100 | 25 | [9] |

| Temporin G | 6.25 | >100 | >100 | 50 | [10] |

| Temporin L | 1.5-3 | 6.25-12.5 | 6.25 | 3 | [5],[6] |

| Temporin-SHa | 1.56 | 12.5 | 25 | 6.25 | [4] |

| [K³]SHa | 0.78 | 6.25 | 12.5 | 3.12 | [4] |

Table 2: Hemolytic and Cytotoxic Activity of Selected Temporins

| Peptide | Hemolytic Activity (HC50, µM) | Cytotoxicity against Human Cells | Reference |

| Temporin A | ~150 | Low | [1] |

| Temporin B | >200 | Low | [2] |

| Temporin G | >150 | Low | [11] |

| Temporin L | ~10-25 | High | [12],[5],[6] |

| Temporin-SHa | >150 | Not specified | [4] |

| [K³]SHa | ~100 | Not specified | [4] |

Structure-Activity Relationships

The biological activity of Temporins is intricately linked to their physicochemical properties, such as cationicity, hydrophobicity, and their propensity to form an α-helical structure.[12]

-

Cationicity: The net positive charge is crucial for the initial interaction with negatively charged microbial membranes. Increasing the positive charge can enhance antimicrobial activity, but an optimal balance is necessary to maintain selectivity for microbial over host cells.[3]

-

Hydrophobicity: The hydrophobic residues drive the insertion of the peptide into the lipid bilayer. However, excessive hydrophobicity is often correlated with increased hemolytic activity and cytotoxicity towards mammalian cells.[12]

-

α-Helicity: The formation of an amphipathic α-helix upon membrane interaction is a hallmark of many Temporins. The degree of helicity has been shown to be directly correlated with hemolytic activity, but not necessarily with antimicrobial potency.[12] This suggests that different mechanisms may underlie their antibacterial and hemolytic effects.[1]

-

Sequence-Specific Effects: Single amino acid substitutions can dramatically alter the activity and selectivity of Temporin peptides. For instance, the introduction of proline can disrupt the helical structure and modulate activity.[13] The design of analogs often involves substituting amino acids to optimize the balance between antimicrobial efficacy and toxicity.[3][14]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize Temporin peptides.

A. Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

-

Bacterial/Fungal Culture: Prepare a mid-logarithmic phase culture of the target microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Peptide Preparation: Dissolve the synthetic Temporin peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and prepare a series of two-fold serial dilutions in the appropriate broth.

-

Inoculation: Inoculate a 96-well microtiter plate with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Add the serially diluted peptide solutions to the wells. Include positive (microorganism only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible growth of the microorganism is observed.

B. Hemolytic Assay

-